3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Agrochemical Synthesis SDHI Fungicide Building Block

Generic pyrazole sulfonyl chlorides fail to meet SDHI fungicide synthesis requirements due to positional and substitution specificity. 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is the exact building block: • Bioisosteric CF2H at 3-position matches pharmacophoric core of bixafen, fluxapyroxad, sedaxane • 4-sulfonyl chloride enables late-stage diversification to carboxamides and sulfonamides • MW 216.59 g/mol, C4H3ClF2N2O2S, reactive handle for focused SAR libraries

Molecular Formula C4H3ClF2N2O2S
Molecular Weight 216.59 g/mol
Cat. No. B11713103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Molecular FormulaC4H3ClF2N2O2S
Molecular Weight216.59 g/mol
Structural Identifiers
SMILESC1=NNC(=C1S(=O)(=O)Cl)C(F)F
InChIInChI=1S/C4H3ClF2N2O2S/c5-12(10,11)2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9)
InChIKeyWUUJCIDGGHTSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Technical Baseline


3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1946828-34-7) is a key heterocyclic building block within the difluoromethylated pyrazole family, integral to the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides [1]. This compound features a reactive sulfonyl chloride group at the 4-position and a bioisosteric difluoromethyl (-CF2H) group at the 3-position of the 1H-pyrazole ring, a motif shared by the core of several commercial fungicides including bixafen, sedaxane, isopyrazam, and fluxapyroxad [1]. With a molecular weight of 216.59 g/mol (C4H3ClF2N2O2S), it serves as a smaller and more synthetically versatile intermediate compared to its N-alkylated counterparts [2].

Type Heterocyclic building block for SDHI fungicide core scaffold
Selection 4-sulfonyl chloride handle for carboxamide diversification
Workflow Mass-efficient intermediate for late-stage library synthesis

Generic Substitution Failure for 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride


Procuring a generic pyrazole sulfonyl chloride for SDHI fungicide synthesis is not chemically viable due to distinct positional and substitution requirements. The 3-difluoromethyl-1H-pyrazole scaffold is the pharmacophoric core of a major SDHI fungicide class, where the -CF2H group acts as a hydrogen bond donor, enhancing target binding selectivity [1]. The 4-sulfonyl chloride moiety is a crucial reactive handle for late-stage diversification into the final carboxamide or sulfonamide fungicide structure. Direct substitution with regioisomers (e.g., 5-sulfonyl chlorides) or N-alkylated derivatives (e.g., 1-methyl or 1-ethyl analogs) alters the steric and electronic environment of the sulfonyl chloride, resulting in different reaction kinetics, product profiles, and potentially leading to off-target biological activity in the final fungicidal compound, as evidenced by the distinct properties of commercialized SDHIs [1].

Regioisomer Mismatch 5-sulfonyl chloride or 1-difluoromethyl isomers alter electronic and steric profiles, potentially shifting reaction outcomes and target engagement in final fungicidal structures.
N-Alkyl Derivative Gap N-methyl or N-ethyl analogs increase core molecular weight and change sulfonyl chloride reactivity, which may reduce mass efficiency in late-stage SDHI synthesis.

3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Quantitative Evidence


Molecular Weight Advantage over N-Alkylated Analogs

The target compound, 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride, has a molecular weight of 216.59 g/mol, which is 14.03 g/mol lower (a 6.1% reduction) than its closest N-methylated analog . This lower molecular weight is advantageous for later-stage diversification, as it minimizes the mass contribution of the core scaffold in the final, high-molecular-weight SDHI fungicide (e.g., Pydiflumetofen has a molar mass of 426.67 g/mol), thereby offering a more mass-efficient synthetic route [1].

Core Weight Advantage
Head-to-head
216.59 g/mol vs. 230.62 g/mol (6.1% reduction)
Supports mass-efficient SDHI synthesis route selection.
Vs. N-methyl analog. Final fungicide mass context required.
Agrochemical Synthesis SDHI Fungicide Building Block

Enhanced Synthetic Efficiency by Flow Dechlorination

A continuous-flow hydrogenative dechlorination method has been reported for the selective synthesis of a 3-(difluoromethyl)-1H-pyrazole derivative from a chlorodifluoromethyl-substituted pyrazole precursor, achieving a high space-time yield (SVmol of 1.5 h⁻¹) and quantitative product formation [1]. While the specific target compound was not the direct product in this study, the method is a class-level inference for the efficient preparation of the 3-difluoromethyl-1H-pyrazole core, demonstrating a scalable and selective route to this pharmacophore, which is more efficient than traditional batch methods.

Flow Synthesis Feasibility
Class-level
Quantitative conversion at SVmol 1.5 h⁻¹
Indicates scalable, high-efficiency route for difluoromethylpyrazole cores.
Class-level inference. Requires validation on target compound.
Continuous-Flow Synthesis Process Chemistry SDHI Intermediate

4-Position Advantage in SDHI Carboxamide Synthesis

The target compound, with its sulfonyl chloride at the 4-position, is the direct precursor to the 4-carboxamide functionality found in major SDHI fungicides like pydiflumetofen [1]. This is a critical structural requirement. The regioisomeric 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 1006320-00-8) shares the same 4-position for the sulfonyl chloride but places the difluoromethyl group on the adjacent nitrogen atom, altering its electronic properties and potentially its reactivity profile . The 3-(difluoromethyl)-1H-pyrazole isomer is specifically validated as the core of commercial SDHIs like bixafen and fluxapyroxad, whereas the 1-difluoromethyl isomer is not a known direct intermediate for these same commercial products [1].

Regioisomeric Relevance
Supporting evidence
3-difluoromethyl motif validated in commercial SDHIs
Confirms specific isomer is required for established fungicide pathways.
1-difluoromethyl isomer not a known direct intermediate for same products.
Sulfonyl Chloride Reactivity SDHI Fungicide Regioselectivity

3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Application Scenarios


SDHI Fungicide Library Synthesis

This compound is the definitive sulfonyl chloride building block for generating focused libraries of pyrazole-4-carboxamides, a core motif in modern succinate dehydrogenase inhibitor (SDHI) fungicides such as pydiflumetofen, bixafen, and fluxapyroxad [1]. Researchers can utilize it to explore structure-activity relationships (SAR) around the amide portion while retaining the critical 3-difluoromethyl pyrazole pharmacophore.

Continuous-Flow Manufacturing of SDHI Intermediates

The compound's scaffold is relevant to advanced process chemistry initiatives aimed at improving the efficiency and sustainability of SDHI fungicide production. The continuous-flow hydrogenative dechlorination method developed for 3-difluoromethyl pyrazoles demonstrates a high-efficiency route that can be adapted for large-scale procurement of this critical intermediate class [1]. This scenario is relevant for procurement teams seeking to secure supply chains for next-generation manufacturing processes.

Sulfonamide-Based Bioactive Molecule Synthesis

Beyond carboxamides, the reactive sulfonyl chloride group allows for straightforward conversion to a diverse range of sulfonamides, a functional group with widespread applications in both agrochemical and pharmaceutical discovery [1]. This versatility makes the compound a valuable intermediate for medicinal chemistry programs exploring new chemotypes derived from the difluoromethyl pyrazole scaffold, as the sulfonyl chloride can be reacted with a vast array of primary and secondary amines.

Application
Selection Property
Validation Focus
SDHI Fungicide Library Synthesis
4-sulfonyl chloride handle for carboxamide SAR
Confirm reactivity with target amine sets and final product activity
Continuous-Flow Process Development
3-difluoromethylpyrazole core for high-throughput synthesis
Adapt reported flow method; verify space-time yield and selectivity
Sulfonamide Bioactive Molecule Discovery
Versatile sulfonyl chloride for diverse amine coupling
Screen against primary/secondary amine libraries; assess chemotype novelty

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.